Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of adamantane derivatives with piperazine and benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, the reaction might involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its stability and unique structure.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(adamantan-1-yl)benzoate: Similar structure but lacks the piperazine and carbothioyl groups.
N-(adamantan-1-yl)amides: Similar adamantane core but different functional groups.
Piperazine derivatives: Similar piperazine moiety but different substituents.
Uniqueness
Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate is unique due to its combination of the adamantane structure with the piperazine and carbothioyl groups. This combination provides a balance of stability, rigidity, and potential biological activity that is not found in many other compounds .
Properties
Molecular Formula |
C24H33N3O2S |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
ethyl 4-[[4-(1-adamantyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C24H33N3O2S/c1-2-29-22(28)20-3-5-21(6-4-20)25-23(30)26-7-9-27(10-8-26)24-14-17-11-18(15-24)13-19(12-17)16-24/h3-6,17-19H,2,7-16H2,1H3,(H,25,30) |
InChI Key |
LLISBPCTJRGUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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